

Solubility profile of Methyl 4-(1-aminoethyl)benzoate in common organic solvents

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Compound of Interest

Compound Name: Methyl 4-(1-aminoethyl)benzoate

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Solubility Profile of Methyl 4-(1-aminoethyl)benzoate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 4-(1-aminoethyl)benzoate is a chiral amino acid ester of significant interest in organic synthesis and pharmaceutical development. Its structure, incorporating both a chiral amine and an aromatic ester, makes it a valuable intermediate for the synthesis of complex, biologically active molecules. An understanding of its solubility in common organic solvents is critical for its application in synthesis, purification, and formulation. This technical guide provides an overview of the available solubility information, detailed experimental protocols for solubility determination, and a workflow for its synthesis.

While specific quantitative solubility data for **methyl 4-(1-aminoethyl)benzoate** is not readily available in the public domain, qualitative information for the closely related compound, methyl 4-aminobenzoate, can provide some initial guidance.

Data Presentation: Solubility of a Related Compound

The solubility of methyl 4-aminobenzoate, a structurally similar compound, has been qualitatively described in several sources. This information can serve as a preliminary guide for solvent selection for **methyl 4-(1-aminoethyl)benzoate**, although experimental verification is essential.

Compound	Solvent	Solubility	Citation
Methyl 4-aminobenzoate	Alcohol (Ethanol)	Soluble	[1][2]
Ether	Soluble	[1][2]	
Water	Slightly Soluble	[1][2]	

Experimental Protocols: Determining Solubility

For a precise understanding of the solubility profile of **Methyl 4-(1-aminoethyl)benzoate**, experimental determination is necessary. The following is a detailed methodology based on the widely accepted shake-flask method for determining equilibrium solubility.

Protocol: Equilibrium Solubility Determination via Shake-Flask Method

- Objective: To determine the equilibrium solubility of **Methyl 4-(1-aminoethyl)benzoate** in a selection of common organic solvents at a specified temperature.
- Materials:
 - **Methyl 4-(1-aminoethyl)benzoate** (pure, solid form)
 - Selected organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, etc.) of high purity
 - Scintillation vials or flasks with screw caps
 - Shaking incubator or water bath with temperature control
 - Analytical balance
 - Filtration apparatus (e.g., syringe filters with appropriate membrane material)
 - High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometer for concentration analysis

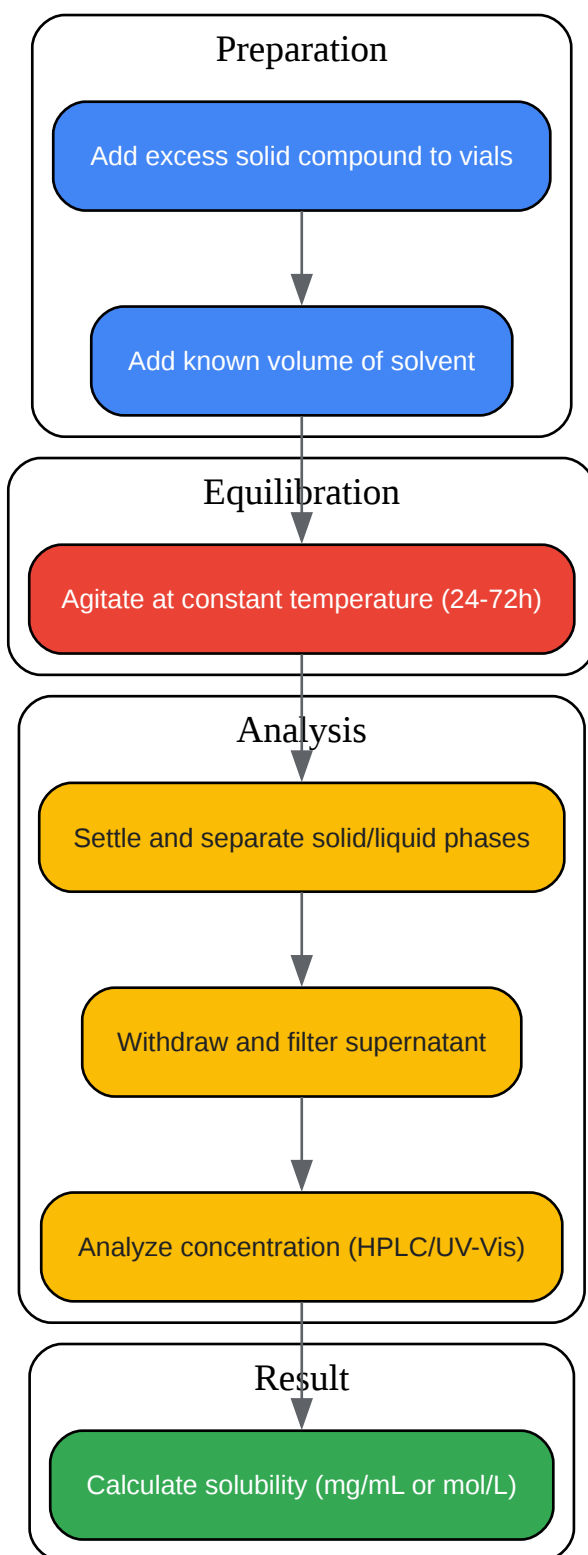
3. Procedure:

4. Data Analysis: Record the average solubility values and standard deviations for each solvent.

Mandatory Visualization

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the experimental determination of the solubility of **Methyl 4-(1-aminoethyl)benzoate**.

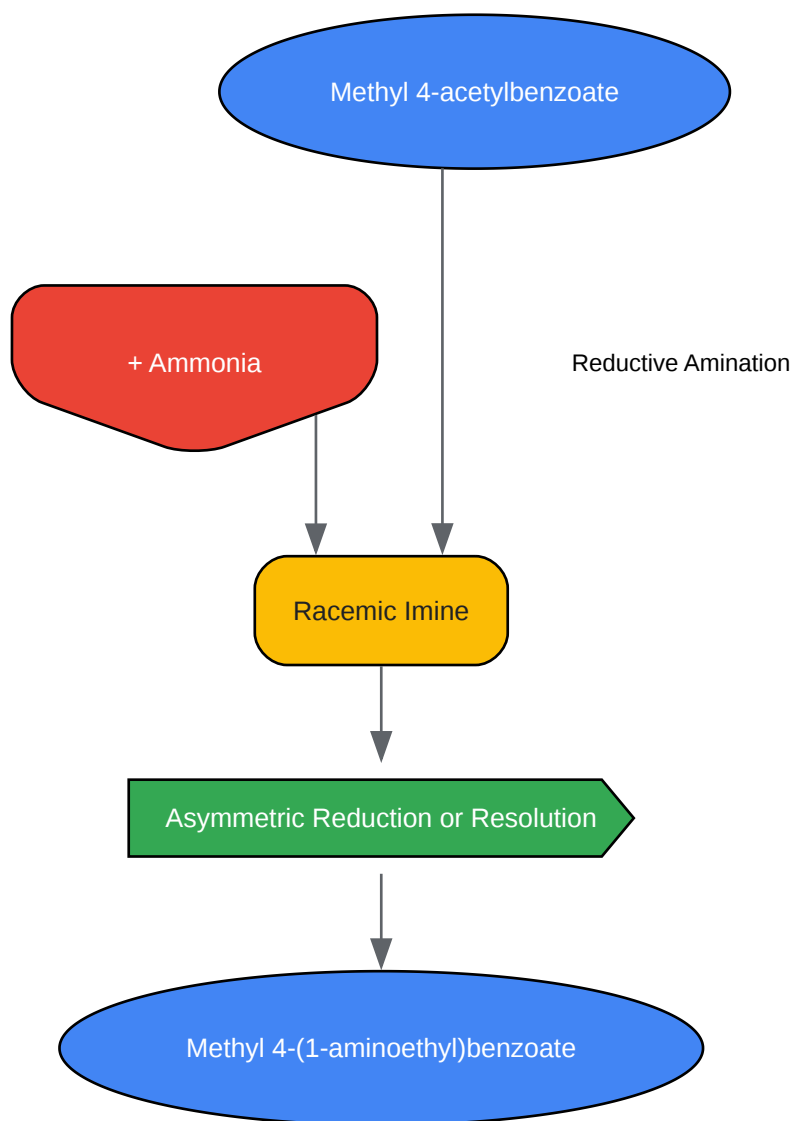


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Caption: Workflow for determining the solubility of a solid compound.

Logical Relationship in Synthesis

The synthesis of **Methyl 4-(1-aminoethyl)benzoate** can be achieved through a multi-step process. The following diagram illustrates a potential synthetic pathway.



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Caption: A potential synthetic pathway for **Methyl 4-(1-aminoethyl)benzoate**.

Conclusion

While direct quantitative solubility data for **Methyl 4-(1-aminoethyl)benzoate** remains elusive in publicly accessible literature, this guide provides a framework for researchers and drug

development professionals. By leveraging qualitative data from analogous compounds and implementing robust experimental protocols, a comprehensive solubility profile can be established. This information is paramount for the effective utilization of this important chiral building block in its various applications.

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References

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